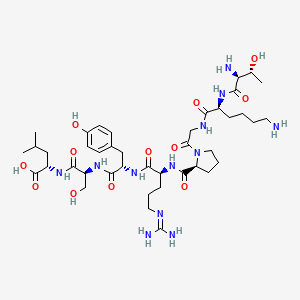
L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine is a synthetic peptide composed of nine amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The unique sequence of amino acids in this compound may confer specific properties that make it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its own protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage and Purification: The peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the synthesis of peptides like this compound may be scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform the repetitive steps of SPPS efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various alkylating agents can be used to modify amino acid side chains.
Major Products
The major products of these reactions depend on the specific amino acids present in the peptide and the conditions used. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptides like L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine are used as model compounds to study peptide chemistry, including synthesis, folding, and stability.
Biology
In biological research, such peptides can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and signaling molecules.
Industry
In the industrial sector, peptides can be used in the development of new materials, such as hydrogels and nanomaterials, due to their ability to self-assemble and form structured networks.
Wirkmechanismus
The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Inhibiting or activating enzymes by binding to their active sites.
Membranes: Integrating into cell membranes to disrupt their integrity or facilitate transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Threonyl-L-lysylglycyl-L-prolyl-L-ornithyl-L-tyrosyl-L-seryl-L-leucine: A similar peptide without the diaminomethylidene modification.
L-Threonyl-L-lysylglycyl-L-prolyl-L-ornithyl-L-tyrosyl-L-seryl-L-leucine: A peptide with a different sequence but similar length and composition.
Uniqueness
The presence of the diaminomethylidene group in L-Threonyl-L-lysylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-seryl-L-leucine may confer unique properties, such as increased binding affinity to specific targets or enhanced stability under certain conditions.
Eigenschaften
CAS-Nummer |
628715-84-4 |
|---|---|
Molekularformel |
C41H68N12O12 |
Molekulargewicht |
921.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C41H68N12O12/c1-22(2)18-29(40(64)65)51-37(61)30(21-54)52-36(60)28(19-24-11-13-25(56)14-12-24)50-35(59)27(9-6-16-46-41(44)45)48-38(62)31-10-7-17-53(31)32(57)20-47-34(58)26(8-4-5-15-42)49-39(63)33(43)23(3)55/h11-14,22-23,26-31,33,54-56H,4-10,15-21,42-43H2,1-3H3,(H,47,58)(H,48,62)(H,49,63)(H,50,59)(H,51,61)(H,52,60)(H,64,65)(H4,44,45,46)/t23-,26+,27+,28+,29+,30+,31+,33+/m1/s1 |
InChI-Schlüssel |
ORYDHFBTGVVZDL-JUSPCOTESA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)
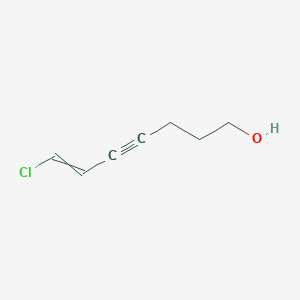
![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)
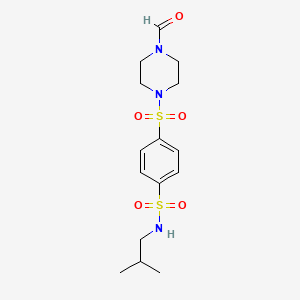

![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)
![5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12600810.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine](/img/structure/B12600819.png)
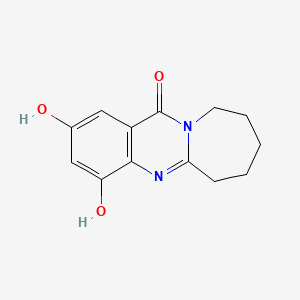


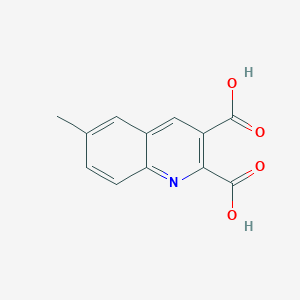
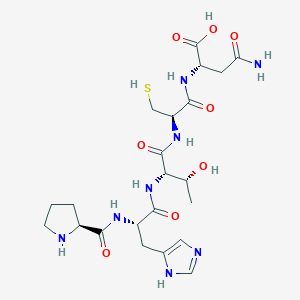
propanedinitrile](/img/structure/B12600860.png)
